4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-17(28)18-7-9-20(10-8-18)25-11-13-26(14-12-25)23(30)24-19-15-22(29)27(16-19)21-5-3-2-4-6-21/h2-10,19H,11-16H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQCAXFCASHWDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-acetylphenyl, phenylpyrrolidinone, and piperazine. The reaction conditions may involve:
Step 1: Acylation of 4-acetylphenyl with an appropriate acylating agent.
Step 2: Formation of the pyrrolidinone ring through cyclization reactions.
Step 3: Coupling of the pyrrolidinone derivative with piperazine under conditions such as reflux in an organic solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, piperazine derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.
Medicine
In medicine, compounds with similar structures have been investigated for their potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry
Industrially, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Variations
The pharmacological and physicochemical properties of piperazine-carboxamide derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogues:
Key Observations :
- Pyrrolidinone vs. Quinazolinone Moieties: The 5-oxo-pyrrolidin-3-yl group in the target compound distinguishes it from quinazolinone-containing analogues (e.g., A35).
- Aromatic Substituents: Acetylphenyl groups (as in the target compound and Compound 44) improve lipophilic efficiency (LipE), a critical parameter in kinase inhibitor design . In contrast, chlorophenyl or cyanophenyl substituents (e.g., A35, ) modulate electronic properties and binding affinity.
Physicochemical Properties
- Solubility and Lipophilicity: The acetylphenyl group increases lipophilicity compared to polar substituents like cyanophenyl or hydroxyethyl groups (e.g., ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Thermal Stability: Melting points for analogues range from 189.5°C (A2, ) to 209.5°C (A35, ), suggesting that halogenated or rigid heterocyclic substituents (e.g., quinazolinone) enhance crystalline stability.
Spectroscopic Characterization
- 1H NMR: Aromatic protons of the acetylphenyl group resonate at δ 7.86–7.95 ppm, while pyrrolidinone protons appear as distinct multiplets (δ 7.13–7.31 ppm) .
- LC-MS : Exact mass calculated for C₂₃H₂₅N₃O₃: 391.19; observed [M+H]+: 392.2 .
Biological Activity
The compound 4-(4-acetylphenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.37 g/mol
The structure features a piperazine ring, an acetylphenyl group, and a pyrrolidinone moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the piperazine and pyrrolidinone rings suggests potential interactions with neurotransmitter systems and enzymatic pathways.
Antioxidant Activity
Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, a study on related compounds demonstrated their ability to scavenge free radicals effectively, thereby suggesting that this compound may possess comparable antioxidant capabilities .
Inhibition of Tyrosinase Activity
Tyrosinase (TYR) is an enzyme critical in melanin biosynthesis. Compounds similar to this compound have been evaluated for their inhibitory effects on TYR. The results indicated that certain derivatives could inhibit TYR activity effectively, with IC50 values in the low micromolar range . This suggests potential applications in treating hyperpigmentation disorders.
Cytotoxicity Studies
MTT assays have been employed to evaluate the cytotoxic effects of related compounds on various cell lines. Notably, compounds exhibiting low cytotoxicity at concentrations up to 10 µM were identified, indicating a favorable safety profile for further development .
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Effective scavenging of free radicals | |
| Tyrosinase Inhibition | IC50 values in low micromolar range | |
| Cytotoxicity | Low cytotoxicity up to 10 µM |
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant properties of structurally related compounds, various derivatives were tested using the ABTS radical scavenging assay. The most potent compound displayed an EC50 value of 9.0 µM, indicating strong antioxidant activity comparable to established antioxidants .
Case Study 2: Tyrosinase Inhibition
Another study focused on the inhibitory effects of piperazine derivatives on TYR from Agaricus bisporus. The findings revealed that several compounds exhibited significant inhibition, with the best-performing derivative achieving an IC50 of 3.8 µM . This highlights the therapeutic potential of these compounds in managing conditions related to excessive melanin production.
Q & A
Q. What are the recommended synthetic strategies for constructing the piperazine-carboxamide core in this compound?
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Nucleophilic substitution : Reacting piperazine derivatives with activated carbonyl intermediates (e.g., chloroformates or carbamoyl chlorides) under anhydrous conditions .
- Mannich base formation : Introducing the pyrrolidinone moiety via a three-component reaction using formaldehyde and secondary amines, as demonstrated in analogous piperazine derivatives .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures yield high-purity products (>95%) .
Q. Which spectroscopic techniques are critical for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the piperazine ring (δ 3.2–4.1 ppm for N-CH2 protons) and acetylphenyl substituents (δ 2.5 ppm for CH3CO) .
- IR spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and pyrrolidinone lactam bands (~1700 cm⁻¹) .
- X-ray crystallography : Resolve stereochemical ambiguities; interatomic distances (e.g., C=O bond length ~1.22 Å) validate electronic delocalization in the carboxamide group .
Q. How can researchers assess preliminary biological activity?
- Enzyme inhibition assays : Screen against carbonic anhydrase isoforms (hCA I/II) using esterase activity measurements with 4-nitrophenyl acetate as a substrate .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations and comparison to reference drugs like cisplatin .
Advanced Research Questions
Q. How do structural modifications at the 4-acetylphenyl position affect target selectivity?
- Electron-withdrawing groups (e.g., NO2, CF3) enhance binding to hydrophobic enzyme pockets (e.g., hCA II) but reduce solubility.
- Methoxy substitutions improve metabolic stability but may decrease potency due to steric hindrance .
- SAR studies : Compare inhibitory activity (Ki values) of derivatives using molecular docking (AutoDock Vina) to map interactions with catalytic zinc in hCA II .
Q. What computational approaches resolve contradictions in reported biological data?
- Molecular dynamics simulations : Analyze ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns trajectories) to identify false positives from aggregation artifacts .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity (Hammett σ) with cytotoxicity trends, addressing discrepancies in IC50 values across studies .
Q. How can crystallographic data inform polymorph control during scale-up?
- XRPD analysis : Identify dominant polymorphs (e.g., Form I vs. II) by comparing experimental patterns with Cambridge Structural Database entries .
- Thermal studies : DSC/TGA profiles (melting endotherms ±5°C) guide solvent selection for recrystallization to avoid hydrate formation .
Methodological Guidance
Designing enzyme inhibition assays with reduced false positives:
- Include detergent controls (e.g., 0.01% Triton X-100) to disrupt colloidal aggregators .
- Validate hits with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) .
Optimizing reaction yields for piperazine-carboxamide coupling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
